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Compound of Interest

Compound Name: Eisenlactat

Cat. No.: B12335291 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden beschreibt detaillierte Verfahren zur Synthese und Reinigung von

Eisen(II)-lactat (Fe(C₃H₅O₃)₂) im Labormaßstab. Eisen(II)-lactat, ein Eisensalz der Milchsäure,

findet Anwendung als Eisenpräparat und Lebensmittelzusatzstoff (E 585).[1] Die hier

vorgestellten Protokolle basieren auf etablierten chemischen Reaktionen und

Reinigungsmethoden, um ein Produkt von hoher Reinheit für Forschungs- und

Entwicklungszwecke zu gewährleisten.

Syntheseverfahren
Es werden zwei primäre Methoden zur Synthese von Eisen(II)-lactat vorgestellt: die

Metathesereaktion aus Eisensulfat und Natriumlactat sowie die Säure-Base-Reaktion zwischen

Eisen(II)-carbonat und Milchsäure.

Methode A: Metathese von Eisen(II)-sulfat und
Natriumlactat
Diese Methode basiert auf der Fällung von schwerlöslichem Natriumsulfat aus einer wässrigen

Lösung, wobei das gewünschte Eisen(II)-lactat in Lösung verbleibt.

Reaktionsgleichung: FeSO₄ + 2 Na(C₃H₅O₃) → Fe(C₃H₅O₃)₂ + Na₂SO₄↓

Experimentelles Protokoll:
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Ansatz: In einem thermostatisierten Reaktionsgefäß werden 108 g einer 60,5%igen

wässrigen Natriumlactatlösung vorgelegt.

Reaktion: Unter ständigem Rühren werden langsam 159 g einer 45%igen Eisen(II)-sulfat-

Heptahydrat-Lösung zugegeben.

Inertisierung: Um die Oxidation von Fe²⁺ zu Fe³⁺ zu verhindern, wird die Reaktion unter

einer Inertgasatmosphäre (z. B. Stickstoff oder Argon) oder durch das Durchleiten von

Kohlendioxid durchgeführt.[2]

Reaktionsbedingungen: Das Gemisch wird für 2 Stunden bei 40 °C gerührt.[2]

Kristallisation und Filtration: Nach Abschluss der Reaktion wird die Suspension abgekühlt,

um die Kristallisation des Eisen(II)-lactats zu vervollständigen. Die ausgefallenen Kristalle

werden durch Filtration vom Überstand, der hauptsächlich Natriumsulfat enthält, abgetrennt.

Waschen: Die Kristalle werden mit 54 cm³ gekühltem (20 °C), deoxygeniertem Wasser

gewaschen, um restliches Natriumsulfat und andere Verunreinigungen zu entfernen.[2]

Trocknung: Das gereinigte Produkt wird im Vakuum bei einer Temperatur von nicht mehr als

70 °C bis zur Gewichtskonstanz getrocknet.[2]

Methode B: Reaktion von Eisen(II)-carbonat mit
Milchsäure
Diese Methode nutzt die direkte Reaktion eines Eisensalzes mit Milchsäure, wobei als

Nebenprodukt lediglich Kohlendioxid entsteht, was die Aufreinigung vereinfacht.[3]

Reaktionsgleichung: FeCO₃ + 2 CH₃CH(OH)COOH → Fe(CH₃CH(OH)COO)₂ + H₂O + CO₂↑

Experimentelles Protokoll:

Ansatz: In einem geeigneten Reaktionsgefäß werden 5 g Eisen(II)-carbonat und 0,02 g

Eisenpulver (als Reduktionsmittel zum Schutz vor Oxidation) in 50 ml einer 5-14%igen

Milchsäurelösung suspendiert.[3]
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Reaktion: Die Suspension wird unter Rühren für 5 Stunden in einem Wasserbad auf 45 °C

erhitzt.[3] Das Entweichen von CO₂ zeigt den Fortschritt der Reaktion an.

Abtrennung von Feststoffen: Nach der Reaktion wird die Mischung zentrifugiert, um nicht

umgesetztes Eisen(II)-carbonat und Eisenpulver abzutrennen.

Konzentration und Kristallisation: Der Überstand wird eingeengt und anschließend durch

Zugabe von Impfkristallen (ca. 0,5 % der Konzentratmasse) zur Kristallisation gebracht. Die

Lösung wird bei Raumtemperatur für 2 Stunden gerührt.

Filtration und Waschen: Die gebildeten Kristalle werden durch Filtration isoliert und mit

100%igem Ethanol gewaschen, um anhaftende Milchsäure und Wasser zu entfernen.

Trocknung: Die Kristalle werden im Vakuum bei 80 °C für 30 Minuten getrocknet.[3]

Daten zur Synthese
Die quantitativen Daten der beschriebenen Synthesemethoden sind in der folgenden Tabelle

zusammengefasst.

Parameter Methode A (Metathese)
Methode B (Säure-Base-
Reaktion)

Ausgangsstoffe

108 g 60,5%ige Na-Lactat-

Lösung, 159 g 45%ige FeSO₄-

Lösung

5 g FeCO₃, 50 ml 5-14%ige

Milchsäure, 0,02 g Fe-Pulver

Reaktionstemperatur 40 °C 45 °C

Reaktionszeit 2 Stunden 5 Stunden

Ausbeute (typisch)
72,2 g (ca. 92 % bezogen auf

Na-Lactat)[2]
8,34 g (ca. 85 %)[3]

Reinheit (nach Trocknung) ≥ 98 % ≥ 99,9 %[3]

Fe³⁺-Verunreinigung Nicht spezifiziert 0,15 %[3]

Reinigungsverfahren: Umkristallisation
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Die Umkristallisation ist eine effektive Methode zur weiteren Reinigung des Rohprodukts,

insbesondere zur Entfernung löslicher Verunreinigungen.[4] Sie basiert auf der

temperaturabhängigen Löslichkeit von Eisen(II)-lactat in Wasser.

Experimentelles Protokoll:

Lösungsmittelwahl: Aufgrund der guten Löslichkeit in Wasser und der praktischen

Unlöslichkeit in Ethanol ist deoxygeniertes Wasser das Lösungsmittel der Wahl.

Auflösen des Rohprodukts: Das rohe Eisen(II)-lactat wird in einer minimalen Menge an

heißem (ca. 80-90 °C) deoxygeniertem Wasser gelöst, um eine gesättigte Lösung

herzustellen.

Heißfiltration (optional): Sollten unlösliche Verunreinigungen vorhanden sein, wird die heiße

Lösung schnell durch einen vorgewärmten Trichter filtriert.

Kristallisation: Die klare, heiße Lösung wird langsam auf Raumtemperatur und anschließend

in einem Eisbad abgekühlt, um die Bildung von Kristallen zu maximieren.[5] Ein langsames

Abkühlen fördert die Bildung größerer und reinerer Kristalle.[4]

Isolierung: Die Kristalle werden mittels Vakuumfiltration von der Mutterlauge getrennt.

Waschen: Die isolierten Kristalle werden mit einer kleinen Menge eiskaltem, deoxygeniertem

Wasser und anschließend mit kaltem Ethanol gewaschen.

Trocknung: Das hochreine Eisen(II)-lactat wird im Vakuum bei einer Temperatur von nicht

mehr als 70 °C getrocknet.

Analytische Reinheitsbestimmung
Die Reinheit des synthetisierten Eisen(II)-lactats wird durch Titration bestimmt. Hierbei wird der

Gehalt an Eisen(II) und die Verunreinigung durch Eisen(III) quantifiziert.

Bestimmung des Eisen(II)-Gehalts (Redox-Titration)
Prinzip: Eisen(II)-Ionen werden in saurer Lösung mit einer Kaliumpermanganat (KMnO₄)-

Maßlösung zu Eisen(III)-Ionen oxidiert. Der Endpunkt wird durch die violette Farbe des

überschüssigen Permanganat-Ions angezeigt.[6][7]
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Reaktionsgleichung (vereinfacht): 5 Fe²⁺ + MnO₄⁻ + 8 H⁺ → 5 Fe³⁺ + Mn²⁺ + 4 H₂O

Experimentelles Protokoll:

Probenvorbereitung: Etwa 2 g des getrockneten Eisen(II)-lactats werden genau eingewogen,

in einem 100-ml-Messkolben mit deoxygeniertem Wasser gelöst und bis zur Marke

aufgefüllt.

Titration: 20 ml dieser Lösung werden in einen Erlenmeyerkolben pipettiert und mit 5 ml

85%iger Ameisensäure oder verdünnter Schwefelsäure angesäuert.[8]

Endpunkterkennung: Die Lösung wird mit einer 0,1 N Kaliumpermanganat-Lösung titriert, bis

eine schwache, für mindestens 30 Sekunden beständige Rosafärbung auftritt.[7][8]

Berechnung: 1 ml 0,1 N KMnO₄ ist äquivalent zu 23,40 mg C₆H₁₀FeO₆.[8]

Bestimmung der Eisen(III)-Verunreinigung
(Iodometrische Titration)
Prinzip: Eisen(III)-Ionen oxidieren in saurer Lösung Iodid-Ionen zu Iod. Das entstandene Iod

wird anschließend mit einer Natriumthiosulfat (Na₂S₂O₃)-Maßlösung zurücktitriert.

Experimentelles Protokoll:

Probenvorbereitung: Etwa 5 g der Probe werden genau eingewogen und in einem Gemisch

aus 100 ml Wasser und 10 ml Salzsäure in einem Kolben mit Stopfen gelöst.

Reaktion: 3 g Kaliumiodid werden hinzugefügt. Der Kolben wird verschlossen und für 5

Minuten im Dunkeln stehen gelassen.

Titration: Das freigesetzte Iod wird mit einer 0,1 N Natriumthiosulfat-Lösung titriert, wobei

kurz vor dem Endpunkt Stärkelösung als Indikator zugegeben wird (Umschlag von blau nach

farblos).

Berechnung: 1 ml 0,1 N Na₂S₂O₃ ist äquivalent zu 5,585 mg Eisen(III).

Visualisierungen
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Die folgenden Diagramme illustrieren die Arbeitsabläufe der Synthese- und

Reinigungsverfahren.

Vorbereitung

Reaktion

Aufarbeitung

Na-Lactat-Lösung (60.5%)

Mischen & Rühren
(40°C, 2h, Inertgas)

FeSO4-Lösung (45%)

Filtration

Waschen mit H2O

Vakuumtrocknung (≤70°C)

Reines Eisen(II)-lactat

Click to download full resolution via product page

Abbildung 1: Workflow der Synthese nach Methode A (Metathese).
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Vorbereitung

Reaktion

Aufarbeitung

FeCO3 + Fe-Pulver

Erhitzen & Rühren
(45°C, 5h)

Milchsäure (5-14%)

Zentrifugation

Einengen & Kristallisation

Filtration & Waschen (Ethanol)

Vakuumtrocknung (80°C)

Reines Eisen(II)-lactat

Click to download full resolution via product page

Abbildung 2: Workflow der Synthese nach Methode B (Säure-Base-Reaktion).
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Rohes Eisen(II)-lactat

Lösen in min. heißem H2O

Heißfiltration
(optional)

Langsames Abkühlen
(Kristallisation)

Vakuumfiltration

Waschen
(kaltes H2O, dann Ethanol)

Vakuumtrocknung

Hochreines Produkt

Click to download full resolution via product page

Abbildung 3: Logischer Ablauf der Reinigung durch Umkristallisation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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